An In-depth Technical Guide to 2-Fluoro-4-isopropylpyridine (CAS 111887-69-5)
An In-depth Technical Guide to 2-Fluoro-4-isopropylpyridine (CAS 111887-69-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-4-isopropylpyridine is a valuable heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a strategically placed fluorine atom and an isopropyl group, offers a powerful combination of reactivity and tunable physicochemical properties. The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient and modular construction of diverse compound libraries. Concurrently, the 4-isopropyl group provides a lipophilic handle to probe hydrophobic pockets in biological targets, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of 2-Fluoro-4-isopropylpyridine, serving as a critical resource for scientists engaged in drug discovery and development.
Physicochemical Properties and Structural Data
While specific experimental data for 2-Fluoro-4-isopropylpyridine is not widely published, its properties can be reliably estimated based on structurally related and well-characterized analogs such as 2-fluoro-4-methylpyridine and 4-isopropylpyridine. These analogs provide a strong foundation for understanding its chemical behavior.
| Property | Value (Estimated/Analog Data) | Source/Analog |
| CAS Number | 111887-69-5 | - |
| Molecular Formula | C₈H₁₀FN | - |
| Molecular Weight | 139.17 g/mol | - |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~175-185 °C | Analog Extrapolation |
| Density | ~1.03 g/mL at 25 °C | Analog Extrapolation |
| Refractive Index | ~1.48 at 20 °C | [2] |
| Flash Point | ~65-70 °C | [2] |
Note: Physical properties are estimated based on trends observed in analogs like 2-fluoro-4-methylpyridine (CAS 461-87-0) and 4-isopropylpyridine (CAS 696-30-0). Researchers should verify these properties experimentally.
Synthesis and Manufacturing: A Strategic Approach
The synthesis of 2-fluoro-4-alkylpyridines is a critical process, often requiring multi-step sequences. A common and effective strategy involves the fluorination of a corresponding pyridine N-oxide, which activates the pyridine ring for subsequent transformations.[3]
Proposed Synthetic Pathway
A logical and field-proven pathway to 2-Fluoro-4-isopropylpyridine begins with the readily available 4-isopropylpyridine. The synthesis proceeds in two key stages: N-oxidation followed by deoxygenative fluorination.
Caption: Proposed two-stage synthesis of 2-Fluoro-4-isopropylpyridine.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for the synthesis of pyridine N-oxides and their subsequent fluorination.[4][5][6]
Part A: Synthesis of 4-Isopropylpyridine N-oxide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylpyridine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, or 30% hydrogen peroxide (1.5 eq) dropwise if using acetic acid.[4][5]
-
Causality Note: The N-oxidation step is crucial. It alters the electronic properties of the pyridine ring, making the C2 and C6 positions more electrophilic and susceptible to subsequent functionalization. The N-O bond also activates the ring for rearrangement during fluorination.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (if using a peracid) or by carefully neutralizing with sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Isopropylpyridine N-oxide. Purification can be achieved via column chromatography or recrystallization.
Part B: Synthesis of 2-Fluoro-4-isopropylpyridine
-
Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-Isopropylpyridine N-oxide (1.0 eq) in an anhydrous, non-protic solvent.
-
Fluorination: Add a suitable deoxygenative fluorinating reagent. Reagents like phosphoryl fluoride (POF₃) or commercial reagents such as Deoxofluor or XtalFluor can be effective. The choice of reagent and conditions (temperature, solvent) is critical and may require optimization.
-
Causality Note: These reagents react with the N-oxide oxygen, forming a good leaving group. This facilitates an intramolecular rearrangement where a fluoride ion attacks the C2 position, leading to the desired 2-fluorinated product and elimination of the oxygen moiety.[7]
-
-
Reaction: Heat the reaction mixture as required (e.g., 80-120 °C) and monitor by GC-MS or LC-MS.
-
Workup & Purification: After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product, 2-Fluoro-4-isopropylpyridine, is typically purified by fractional distillation under reduced pressure or column chromatography.
Reactivity and the Power of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-Fluoro-4-isopropylpyridine in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile at the carbon atom bearing the fluorine. This attack temporarily disrupts the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The high electronegativity of the pyridine nitrogen atom and the fluorine itself makes the C2 position electron-deficient and thus highly susceptible to this attack. In the second, faster step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.
Caption: Drug discovery workflow utilizing 2-Fluoro-4-isopropylpyridine.
Safety and Handling
As with all laboratory chemicals, 2-Fluoro-4-isopropylpyridine should be handled with appropriate care. The hazard profile is expected to be similar to other flammable, irritant fluoropyridines. [9][10] GHS Hazard Classification (Anticipated)
| Hazard Class | Statement |
| Flammable Liquids | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
References
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved February 9, 2026, from [Link]
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Royal Society of Chemistry. (1974). Reactions involving fluoride ion. Part IV. Synthesis and rearrangement of perfluoroisopropylpyridines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 9, 2026, from [Link]
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American Chemical Society. (2023). Soft Fluorination of 4-Alkylpyridines. Organic Letters. Retrieved February 9, 2026, from [Link]
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The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
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ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved February 9, 2026, from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved February 9, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 9, 2026, from [Link]
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Royal Society of Chemistry. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 9, 2026, from [Link]
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Baran Lab. (2012). Pyridine N-Oxides. Retrieved February 9, 2026, from [Link]
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YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved February 9, 2026, from [Link]
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Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved February 9, 2026, from [Link]
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